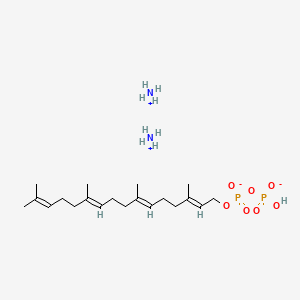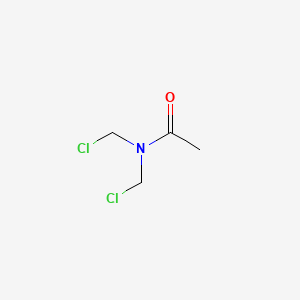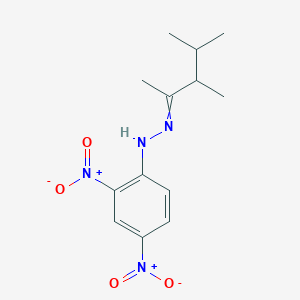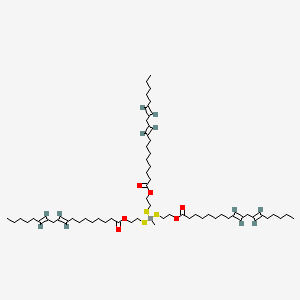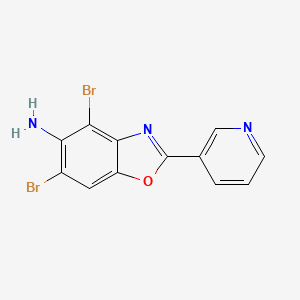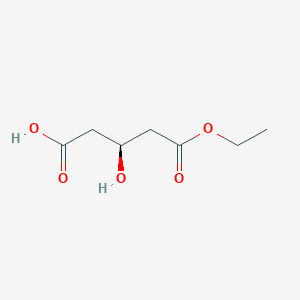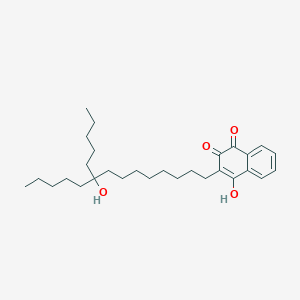
4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with hydroxy and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Hydroxy Groups: The hydroxy groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of Alkyl Chains: The long alkyl chains can be attached via alkylation reactions, using alkyl halides and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the naphthalene core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(9-hydroxy-9-pentyldodecyl)naphthalene-1,2-dione
- 4-Hydroxy-3-(9-hydroxy-9-pentylhexadecyl)naphthalene-1,2-dione
- 4-Hydroxy-3-(9-hydroxy-9-pentyloctadecyl)naphthalene-1,2-dione
Uniqueness
4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione is unique due to its specific alkyl chain length and substitution pattern, which can influence its physical and chemical properties, as well as its biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
572-97-4 |
|---|---|
Molecular Formula |
C29H44O4 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
4-hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C29H44O4/c1-3-5-14-20-29(33,21-15-6-4-2)22-16-10-8-7-9-11-19-25-26(30)23-17-12-13-18-24(23)27(31)28(25)32/h12-13,17-18,30,33H,3-11,14-16,19-22H2,1-2H3 |
InChI Key |
ZGDKVXNTDIAIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(CCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


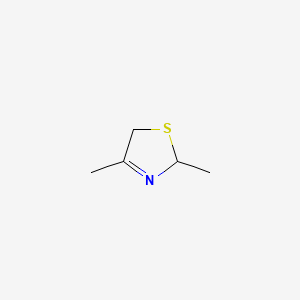
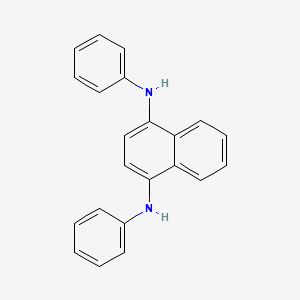

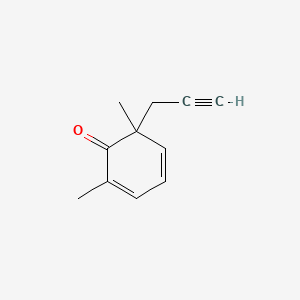
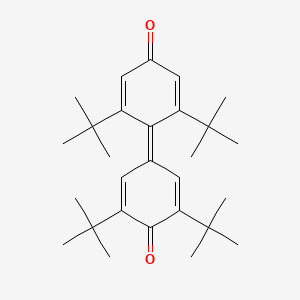
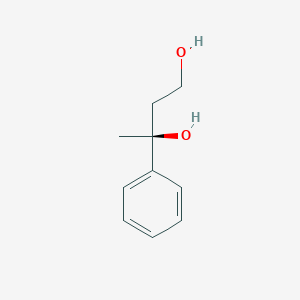

![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)
